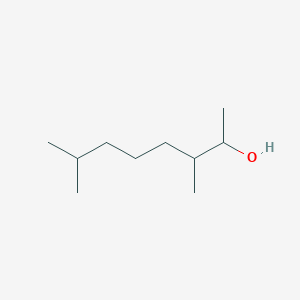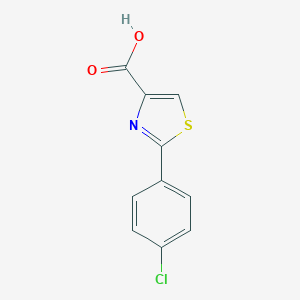
2-(4-氯苯基)-1,3-噻唑-4-甲酸
描述
The compound 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the chlorophenyl group suggests potential for various chemical interactions and biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the possible properties and applications of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives often involves cyclization reactions and the use of various reagents and conditions to introduce functional groups. For instance, a single-step synthesis of 2-substituted 2-thiazolines was achieved by treating different thiocarboxylic acids with aminoethane thiols, which could be a potential method for synthesizing the compound of interest . Another related compound, a thiazolidin derivative, was synthesized using a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid .
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the crystal and molecular structure of thiazole derivatives. For example, a compound with a thiadiazole ring crystallized in an orthorhombic system, and its molecular structure was characterized by spectroscopic techniques . Similarly, the molecular structure and stereochemistry of a bicyclic thiohydantoin fused to pyrrolidine were determined by single-crystal X-ray diffraction . These studies provide a foundation for understanding the molecular structure of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including halogenation, cycloaddition, and hydrogen bonding interactions. For instance, a chlorophenyl triazolo thiadiazole compound exhibited intermolecular hydrogen bonding , and a thiazolidin derivative was synthesized from dichlorochalcone using thioglycollic acid . These reactions highlight the reactivity of thiazole compounds and suggest possible reactions for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from spectroscopic and computational studies. Density functional theory (DFT) calculations provide insights into the electronic properties, such as bond lengths, angles, and molecular orbitals . The acid dissociation constants of a thiohydantoin derivative were determined using potentiometric titration, which could be relevant for understanding the acidity of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid . Additionally, organotin(IV) derivatives of a related thiazoleacetic acid were characterized by NMR, IR, mass spectrometry, and thermal analysis, indicating the types of analytical techniques that could be applied to the compound .
科学研究应用
光化学应用:铃木、藤田、山林、出口和井泽(1976 年)研究了 2-(对氯苯基)-Δ2-噻唑啉-4-甲酸的光化学脱羧。他们发现,在乙腈中照射会导致噻唑、噻唑啉和苯甲腈的形成,表明在光化学和有机合成中具有潜在的应用(Suzuki et al., 1976).
生物学意义:阿里、科卡尔、巴蒂、马扎尔、马苏德、沙希德和巴德沙(2002 年)合成了 4-对(氯苯基)-2-苯基-5-噻唑乙酸的有机锡(IV)衍生物并对其进行了表征。他们评估了这些化合物的抗菌和抗真菌活性,突出了它们的生物学意义(Ali et al., 2002).
抗病毒和抗真菌活性:冯云、晓峰、范、玉清、光宁、小林、马、陈、玉洁、塔季扬娜、莫尔热林和别尔斯卡娅(2015 年)设计并合成了 2-氨基-1,3-噻唑-4-甲酸衍生物。他们发现,这些化合物表现出良好的杀菌活性,并且对多种病毒有效(Fengyun et al., 2015).
缓蚀:卡亚、卡亚、郭、坎德米尔利、蒂津、乌古鲁、马德库尔和萨拉科格鲁(2016 年)对 2-氨基-4-(4-氯苯基)-噻唑及其衍生物进行了量子化学和分子动力学模拟研究,以了解其对铁腐蚀的抑制作用。他们的理论数据与实验抑制作用效率结果一致,表明这些化合物在防腐中的用途(Kaya et al., 2016).
药物转运系统:阿塞拉、诺永、西蒙、安德拉德斯-拉戈斯、坎帕尼尼-萨利纳斯、巴斯克斯-贝拉斯克斯、科根、尤特罗尼克和谢尔佩(2017 年)讨论了以 β-环糊精-2-氨基-4-(4-氯苯基)噻唑络合物稳定的金纳米颗粒作为药物转运的新型系统。这项研究突出了该化合物在改善药物递送系统中的潜力(Asela et al., 2017).
属性
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINMGFADWPJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350096 | |
| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
17228-98-7 | |
| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




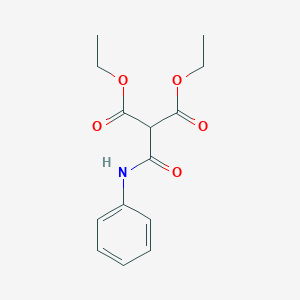

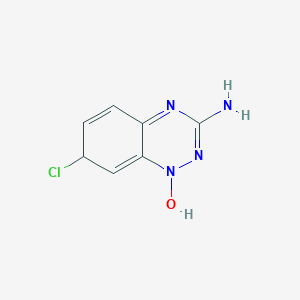

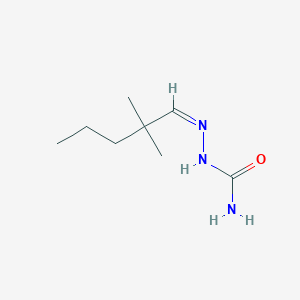


![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)

